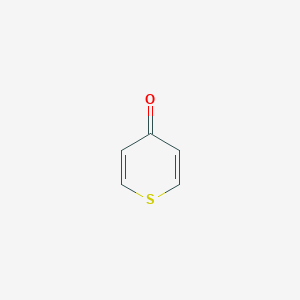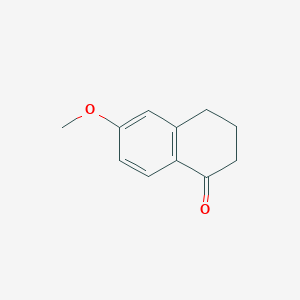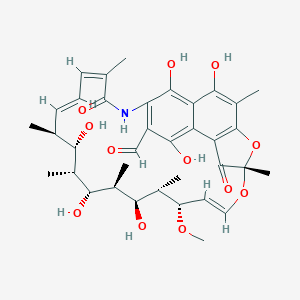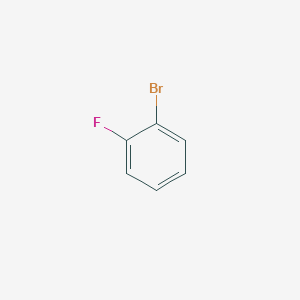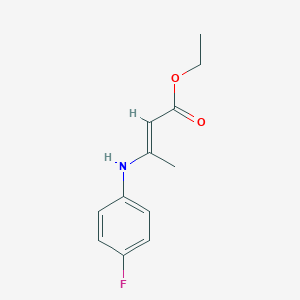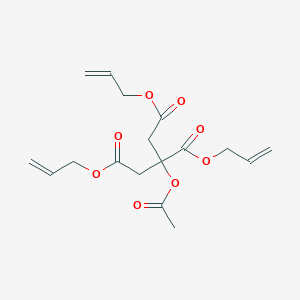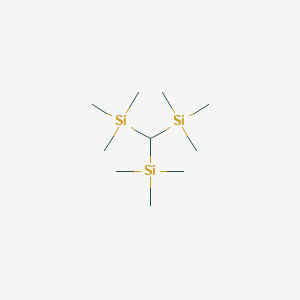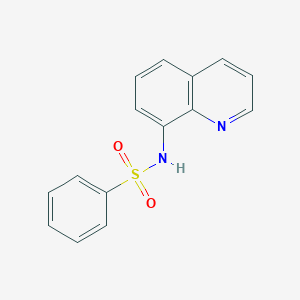
N-(キノリン-8-イル)ベンゼンスルホンアミド
説明
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the first study, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes, using p-toluenesulfonic acid (PTSA) as a catalyst for cyclization . Another research paper describes the synthesis of a homologous series based on quinoline-8-yl-4-((4-n-alkoxy benzylidene) amino) benzoate, characterized by elemental analyses and spectroscopic techniques . The third paper discusses the chemical transformations of 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, leading to the development of C-8 substituted quinolines with potential biological activity . Lastly, the synthesis and characterization of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline are reported, including its crystal structure .
Molecular Structure Analysis
The molecular structures of the synthesized quinoline derivatives were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry were employed to characterize the target molecules in the first study . Similarly, the second paper utilized Fourier transform infrared (FT-IR) and proton magnetic resonance (1H NMR) spectroscopy for characterization . The third paper provided detailed structural assignments for the C-8 substituted quinolines, supported by IR, 1H NMR, 13C NMR spectra, and mass spectrometric data . The fourth study included the crystal structure of a quinoline derivative, revealing a chair-like conformation and a screw structure of the benzo[f]cyclohepta[c]quinoline moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives are diverse and include cyclization, Claisen rearrangement, and aldol condensation reactions. The first paper reports the use of PTSA as a catalyst for cyclization . The third paper describes various reactions such as N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions to prepare new C-8 substituted quinolines . These reactions are crucial for introducing functional groups that may enhance the biological activity of the quinoline nucleus.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their structure and the substituents present. The first paper reports antibacterial and antioxidant activities for some of the synthesized compounds, with specific derivatives showing potent antibacterial activity and others acting as antioxidants . The mesomorphic properties of the compounds synthesized in the second study were observed by polarizing optical light microscopy (POM) and confirmed by differential scanning calorimetry (DSC), indicating liquid crystalline properties . The third paper does not provide explicit details on the physical properties but focuses on the potential biological activity of the synthesized compounds . The fourth paper provides detailed crystallographic data, including the space group, cell dimensions, and conformation of the synthesized compound .
科学的研究の応用
NFκB経路調節
N-(キノリン-8-イル)ベンゼンスルホンアミドは、NFκB活性化の2つの別々のハイスループットスクリーニングにおいて、NFκB活性をダウンレギュレートすることが可能な薬剤として同定されています . この化合物は、NFκB活性化の一次および二次アッセイの両方で有望な結果を示しました .
組織非特異的アルカリホスファターゼ阻害
この化合物は、組織非特異的(TN)アルカリホスファターゼ(AP)活性に対して強力な可逆的阻害剤として作用します . 他の酵素を含む250以上のアッセイで、ほとんどまたはまったく阻害活性は示しません .
細胞毒性
2-アミノ-N-キノリン-8-イル-ベンゼンスルホンアミド(QBS)は、この化合物の変異体であり、細胞周期停止およびアポトーシスを誘導する強力な細胞毒性化合物として同定されています .
N-(キノリン-8-イル)ベンズアミドのアルキル化
ルテニウム(II)触媒による、C–H結合活性化によるアルキルブロミドを用いたN-(キノリン-8-イル)ベンズアミドのキノリン環の遠隔C-5アルキル化が記述されています . さまざまな置換N-(キノリン-8-イル)ベンズアミドは、第三級、第二級、または第一級のアルキルブロミドと反応し、アルキル化生成物を良好から中程度の収率で与えました .
作用機序
Target of Action
N-(quinolin-8-yl)benzenesulfonamide, also known as 8-(4-Benzenesulfonylamino)quinoline, has been identified to target the Nuclear Factor Kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . In addition, it has been found to inhibit tissue-nonspecific alkaline phosphatase (TNAP) activity .
Mode of Action
The compound suppresses the NF-κB pathway . It acts as a potent reversible inhibitor against TNAP activity . The operative mechanism depends on the type of oxidized reaction center and the oxidant nature . Oxidation affects the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The suppression of the NF-κB pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . The inhibition of TNAP can affect bone mineralization and other processes regulated by this enzyme .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The suppression of the NF-κB pathway by N-(quinolin-8-yl)benzenesulfonamide can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . This can result in various molecular and cellular effects, depending on the specific context. For example, it has been found to induce cell cycle arrest and apoptosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBZFJWAMUFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167009 | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16082-59-0 | |
| Record name | N-(Quinolin-8-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016082590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(quinolin-8-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the electrochemical behavior of N-(quinolin-8-yl)benzenesulfonamide?
A1: N-(quinolin-8-yl)benzenesulfonamide undergoes an irreversible oxidation process in a methanolic medium, primarily at the sulfonamide group. This process is primarily diffusion-controlled, though an adsorptive component is also present. The oxidation peak potential (Ep) changes with pH, exhibiting a distinct inflection point around pH 9.6. [] This electrochemical behavior can be leveraged to develop analytical methods for quantifying the compound, even within complex mixtures like the commercial extractant LIX 34. []
Q2: How does the structure of N-(quinolin-8-yl)benzenesulfonamide derivatives influence their fragmentation patterns in mass spectrometry?
A2: The fragmentation of N-(quinolin-8-yl)benzenesulfonamide derivatives during electrospray ionization mass spectrometry centers around the -SO2-NR- bond. [] The specific R group attached to the nitrogen atom directly impacts the fragmentation pathway and resulting fragment ions. For instance, derivatives containing active hydrogen atoms exhibit characteristic ion peaks at m/z 159 [M+H]+, 144, and 117. [] Variations in the R group, like methylation or ethylation, lead to distinct fragmentation patterns, providing valuable insights into the compound's structure. []
Q3: Can N-(quinolin-8-yl)benzenesulfonamide derivatives act as ligands in organometallic complexes, and if so, how does their structure impact catalytic activity?
A3: Yes, N-(quinolin-8-yl)benzenesulfonamide can act as a chelating ligand in organometallic complexes, specifically with iridium. The rigid 8-aminoquinoline moiety significantly enhances the stability of such complexes, as demonstrated with the [Cp*Ir(N-(quinolin-8-yl)benzenesulfonamide)Cl] complex which shows high efficiency and stability in formic acid dehydrogenation. [] Furthermore, modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the catalyst's activity and optimal pH range. [] Electron-donating groups tend to favor the hydrogen formation step while slowing down β-hydride elimination, while electron-withdrawing groups exhibit the opposite effect. [] This highlights the importance of structural modifications in tuning the catalytic properties of these complexes.
Q4: How effective are anthocyanins from blue corn in combination with N-(quinolin-8-yl)benzenesulfonamide derivatives in combating cancer cell growth?
A4: Studies show that anthocyanins, particularly those extracted from processed blue corn (tortillas), exhibit antiproliferative effects against breast and prostate cancer cell lines. [] Combining tortilla anthocyanins with 2-amino-N-quinolin-8-yl-benzenesulfonamide (QBS), a derivative of N-(quinolin-8-yl)benzenesulfonamide, enhances apoptosis in both MDA-MB-453 (triple-negative breast cancer) and LNCaP (prostate cancer) cell lines compared to either treatment alone. [] This synergistic effect suggests a potential for these combinations as adjuvants in cancer therapy, though further research is needed to elucidate the underlying mechanisms.
Q5: What is the crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide and what does it reveal about its intermolecular interactions?
A5: The crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide shows a torsion angle of -59.0(2)° about the N-S bond connecting the quinoline and benzene rings. [] The sulfonamide hydrogen atom participates in both intramolecular and intermolecular hydrogen bonding. It forms an intramolecular bond with the quinoline nitrogen atom (N-H⋯N = 2.25(2) Å) and an intermolecular bond with a sulfonyl oxygen atom (N-H⋯O =2.53(2) Å). [] Additionally, the carbon atom adjacent to the quinoline nitrogen makes an intermolecular contact with the fluorine atom (H⋯F = 2.48(2) Å). [] These interactions provide valuable insights into the molecular packing and potential binding interactions of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



